3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical activity, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
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Conformational and Stereoelectronic Investigation of Tryptamine
- Scientific Field : Molecular Modeling
- Application Summary : This research explores the stereoelectronic aspects that would be relevant in the stabilization and antioxidant activity of Tryptamine (TRA), which has a similar structure to "3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide" .
- Methods of Application : The conformational space of TRA was scanned using molecular dynamics complemented with functional density calculations at B3LYP/6-31+G** level .
- Results : Twenty one conformers of lowest energy were obtained, their electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .
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Synthesis and Characterization of Amine-Modified Spherical Nanocellulose Aerogels
- Scientific Field : Materials Science
- Application Summary : In this work, a nanocellulose aerogel was fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels into which the amine group has been successfully introduced .
- Methods of Application : The amine group was introduced via C–O–Si bonds between CNC and N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS) .
- Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .
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Conformational and Stereoelectronic Investigation of Tryptamine
- Scientific Field : Neurochemistry
- Application Summary : Tryptamine (TRA), which bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N -acetyltryptamine), plays a key role in the daily behavioral and physiological states of humans .
- Methods of Application : The conformational space of TRA was studied from a new perspective focusing on a deep analysis of the geometric and electronic properties of TRA conformers .
- Results : The changes of the electronic distribution introduced by the substituent and the conformational flexibility of the side chain were addressed .
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Polymer-Supported Triphenylphosphine in Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : This research involves the use of polymer-supported triphenylphosphine (PS-TPP) in organic synthesis .
- Methods of Application : Norris et al. reacted 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide with PS-TPP and various acid chlorides .
- Results : A small library of glucopyranosyl amides was prepared .
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Synthesis of Thiazolines and Thiazines
- Scientific Field : Organic Chemistry
- Application Summary : 2-Bromoethylamine hydrobromide, a compound similar to “3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide”, can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the reaction of 2-Bromoethylamine hydrobromide with thioamides/haloamines .
- Results : The result is the synthesis of thiazolines and thiazines .
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Biotin Labeling of Biomolecules
- Scientific Field : Biochemistry
- Application Summary : N-(2-Aminoethyl)biotinamide, hydrobromide (Biotin ethylenediamine), a compound similar to “3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide”, is widely used to label biomolecules that contain either carboxy, phosphonyl or carbonyl group .
- Methods of Application : It is used for biotinylation of nucleosides that have an aldehyde group .
- Results : The result is the successful labeling of biomolecules for various biological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.BrH/c10-5-4-6-2-1-3-7(8(6)11)9(12)13;/h1-3,11H,4-5,10H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWGWNWOYMQGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857161 | |
Record name | 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide | |
CAS RN |
1255099-23-0 | |
Record name | Benzoic acid, 3-(2-aminoethyl)-2-hydroxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Aminoethyl)-2-hydroxybenzoic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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